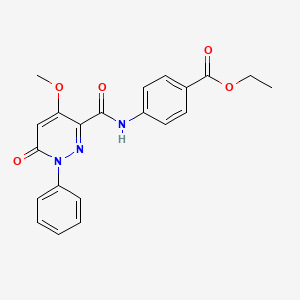

ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate

Description

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is a heterocyclic compound featuring a dihydropyridazine core substituted with methoxy and oxo groups at positions 4 and 6, respectively. The structure includes a phenyl ring at position 1 and an amido-linked benzoate ester at position 2.

Properties

IUPAC Name |

ethyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-3-29-21(27)14-9-11-15(12-10-14)22-20(26)19-17(28-2)13-18(25)24(23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUZBROJYCKQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O4 |

| Molecular Weight | 385.42 g/mol |

| CAS Number | 905563-69-1 |

The structure includes a dihydropyridazine moiety, which is significant in conferring biological activity, particularly in neurological applications.

1. Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE). This activity is comparable to that of Huperzine A, a well-known treatment for Alzheimer’s disease. The compound's ability to inhibit AChE suggests potential therapeutic applications in neurodegenerative disorders.

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It exhibited significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 3.5 μg/mL |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to the active sites of enzymes like AChE, thereby inhibiting their activity.

- Cell Membrane Interaction : Its lipophilic nature facilitates interaction with cell membranes, enhancing its antimicrobial efficacy by disrupting membrane integrity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurological Disorders : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Infection Models : In vivo studies demonstrated that the compound significantly reduced bacterial load in infected tissues compared to controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyrimidine vs. Pyridazine Derivatives

- Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate (): Pyrimidine core (six-membered, two nitrogen atoms at positions 1 and 3). Exhibits strong phosphodiesterase 4 (PDE4) inhibition due to planar aromatic rings facilitating π-π interactions with enzyme active sites. Dihedral angles between pyrimidine and adjacent phenyl rings are minimal (3.92°–9.22°), promoting coplanarity and enhanced binding .

- Target Compound: Dihydropyridazine core (six-membered, two nitrogen atoms at positions 1 and 2; partially saturated). Methoxy and oxo groups increase electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity.

Pyridazine and Isoxazole Derivatives ():

- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Pyridazine core (six-membered, two adjacent nitrogen atoms).

- I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) :

- Isoxazole core (five-membered, oxygen and nitrogen atoms).

- Thioether linkage enhances metabolic stability compared to amine or amide linkers.

Substituent Effects on Bioactivity and Reactivity

Benzoate Ester Modifications :

- Ethyl 4-(dimethylamino)benzoate (): Dimethylamino group increases electron-donating effects, enhancing reactivity in polymer resin systems. Higher degree of conversion in resin cements compared to methacrylate derivatives.

Linker Variations :

- Amide vs. Amino/Thio Linkers: Amide linkage in the target compound offers hydrogen-bonding capability and resistance to enzymatic hydrolysis compared to amino (I-6230) or thioether (I-6373) linkers .

Structural and Crystallographic Insights

- Coplanarity and Dihedral Angles (): Analogs with near-coplanar aromatic systems (e.g., pyrimidine derivatives) exhibit stronger enzyme inhibition due to optimized π-stacking. The target compound’s dihydropyridazine core may introduce slight non-planarity, affecting intermolecular interactions in crystal packing or target binding .

Comparative Data Table

Implications for Drug Design and Material Science

- Pharmaceutical Applications : The target compound’s amido group and dihydropyridazine core may offer a balance between solubility and target affinity, warranting further investigation in PDE or kinase inhibition assays.

- Material Science : The benzoate ester’s substituents (e.g., methoxy, amido) could influence polymer properties, as seen in resin systems where electron-donating groups enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.